4-Phenethyloxybenzoic Acid Methyl Ester

Description

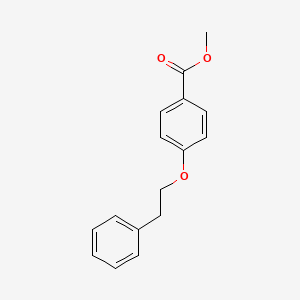

4-Phenethyloxybenzoic Acid Methyl Ester is a benzoic acid derivative featuring a phenethyloxy group at the 4-position of the aromatic ring and a methyl ester at the carboxylic acid moiety. This compound is structurally related to parabens (alkyl esters of 4-hydroxybenzoic acid) but distinguishes itself through the bulkier phenethyloxy substituent, which enhances lipophilicity and may influence applications in pharmaceuticals or organic synthesis.

Properties

CAS No. |

361456-52-2 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

methyl 4-(2-phenylethoxy)benzoate |

InChI |

InChI=1S/C16H16O3/c1-18-16(17)14-7-9-15(10-8-14)19-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

InChI Key |

LPGPTDVJKSLQIP-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

a. 4-Hydroxybenzoic Acid Esters (Parabens)

- Methyl 4-hydroxybenzoate (): A simple ester used as a preservative. Synthesized via esterification of 4-hydroxybenzoic acid with methanol. Compared to the target compound, it lacks the phenethyloxy group, resulting in lower molecular weight (152.15 g/mol) and higher water solubility.

- Ethyl and Propyl Parabens (): Increasing alkyl chain length enhances lipophilicity but reduces antimicrobial efficacy beyond C3 chains. The phenethyloxy group in the target compound may offer intermediate lipophilicity between methyl and propyl parabens.

b. Substituted Benzyloxy Esters

- 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester (): Synthesized by reacting methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride (82% yield). The nitro group introduces electron-withdrawing effects, increasing reactivity toward nucleophilic substitution compared to the electron-donating phenethyloxy group.

c. Complex Esters with Functional Groups

- 2-(4-Methoxycarbonylmethylphenoxymethyl)benzoic Acid Methyl Ester (): A pharmaceutical intermediate synthesized via nucleophilic substitution.

- Methyl 4-[(dimethoxyphosphoryl)methyl]benzoate (): Incorporates a phosphoryl group, significantly altering polarity and thermal stability. Such derivatives are rare in preservatives but relevant in specialized syntheses.

Physicochemical Properties

- Lipophilicity : The phenethyloxy group (logP ~2.5–3.0 estimated) increases hydrophobicity compared to methyl paraben (logP ~1.9) but remains less lipophilic than longer-chain parabens (e.g., propyl paraben, logP ~3.4).

- Stability : Electron-donating phenethyloxy groups may stabilize the ester against hydrolysis relative to electron-withdrawing substituents (e.g., nitro in ). Phosphorylated esters () exhibit unique stability due to P–O bond strength.

- Chromatographic Behavior : Fatty acid methyl esters () show retention time increases with chain length; similarly, bulky substituents in benzoic esters may delay elution in HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.